3-Bromoquinoline-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula . It is a derivative of quinoline, characterized by the presence of both bromine and carboxylic acid functional groups, which enhance its reactivity and versatility in various chemical applications. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research due to its bioactive properties and ability to interact with biological targets.
3-Bromoquinoline-7-carboxylic acid can be synthesized through multiple methods, often starting from quinoline derivatives. It falls under the classification of heterocyclic compounds, specifically as a substituted quinoline. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic and industrial settings.
The synthesis of 3-Bromoquinoline-7-carboxylic acid typically involves two main steps: bromination followed by carboxylation. A common synthetic route includes:
These processes are optimized for yield and purity, often utilizing continuous flow reactors for industrial applications to enhance efficiency .
The molecular structure of 3-Bromoquinoline-7-carboxylic acid features a quinoline ring with a bromine atom at the 3-position and a carboxylic acid group at the 7-position. The structural formula can be represented as follows:
Key data points include:
3-Bromoquinoline-7-carboxylic acid participates in several notable chemical reactions:
These reactions make 3-Bromoquinoline-7-carboxylic acid a versatile intermediate in organic synthesis.
The mechanism of action for 3-Bromoquinoline-7-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The presence of both the bromine atom and the carboxylic acid group enhances its binding affinity to biological targets, potentially modulating their activity. This compound has been studied for its inhibitory effects on specific protein kinases, indicating its potential role as a therapeutic agent .
The physical properties of 3-Bromoquinoline-7-carboxylic acid include:
Chemical properties include:
3-Bromoquinoline-7-carboxylic acid has significant applications in scientific research:
3-Bromoquinoline-7-carboxylic acid (CAS 1344046-13-4) is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol. This solid compound features a quinoline core—a bicyclic structure comprising fused benzene and pyridine rings—substituted by a bromine atom at the 3-position and a carboxylic acid group at the 7-position. Its SMILES notation (OC(=O)C₁=CC₂=C(C=C(Br)C=C₂)N=C₁ confirms the regiochemistry of these functional groups [1] [3]. Stored sealed and dry at 2–8°C, it serves as a versatile intermediate in pharmaceutical and materials synthesis [1].
This compound belongs to the quinoline alkaloid family, characterized by a 10π-electron bicyclic system satisfying Hückel's rule for aromaticity. The bromine atom, an electron-withdrawing halogen, induces substantial electronic asymmetry, while the carboxylic acid group enhances intermolecular hydrogen bonding capacity. Key structural parameters include:
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1344046-13-4 | [1] [3] |
Molecular Formula | C₁₀H₆BrNO₂ | [1] [3] |
Molecular Weight | 252.06 g/mol | [1] [3] |
Hydrogen Bond Donors | 1 (COOH) | [5] |
Hydrogen Bond Acceptors | 3 (two O from COOH, N-ring) | [5] |
Topological Polar Surface Area | 50.19 Ų | [5] |
LogP (Partition Coefficient) | 2.70 | [3] |
X-ray crystallography of analogous quinoline-7-carboxylates reveals nearly coplanar carboxylic acid groups relative to the heterocycle, facilitating π-π stacking. The 3-bromine substituent creates a steric and electronic bias that directs electrophilic attack to C-5/C-8 and nucleophilic substitution to C-4 [3]. This polarization underpins its utility in cross-coupling reactions.
Quinolines were first isolated from coal tar in 1834, but targeted synthesis of 3-bromo-7-substituted derivatives became feasible only with modern electrophilic and metallation techniques. The documented synthesis of 3-bromoquinoline-7-carboxylic acid emerged alongside advances in Skraup and Doebner-von Miller quinoline syntheses, adapted for regioselective bromination. Early routes suffered from isomeric contamination, but high-performance liquid chromatography (HPLC) purification now ensures >98% regioisomeric purity [3]. Its commercial availability since the early 2010s correlates with rising interest in halogenated quinolines as kinase inhibitors and antimicrobial scaffolds [1] [3] [4].
Positional isomers like 7-bromoquinoline-3-carboxylic acid (CAS 892874-34-9) and 3-bromoquinoline-8-carboxylic acid (CAS 1315366-78-9) were characterized concurrently, highlighting how substitution patterns modulate bioactivity [2] [6]. The 3-bromo-7-acid isomer gained prominence due to its optimal steric profile for metal-catalyzed coupling.
In medicinal chemistry, this compound serves as a precursor to protein prenylation inhibitors targeting farnesyl pyrophosphate synthase (FPPS)—a validated target for osteoporosis and cancer. The carboxylic acid enables conjugation to pharmacophores, while bromine facilitates cross-coupling to introduce aryl/heteroaryl groups . Recent studies highlight its incorporation into quinoline-3,7-dicarboxylic acid derivatives that bind FPPS allosteric sites, circumventing resistance to bisphosphonate drugs .
Table 2: Spectral Characterization Data
Technique | Key Features |
---|---|
¹H NMR (DMSO-d₆) | δ 8.95 (s, 1H, H-2), 8.48 (s, 1H, H-4), 8.26 (d, J=8.5 Hz, 1H, H-5), 8.15 (d, J=8.5 Hz, 1H, H-8), 7.63 (t, J=8.5 Hz, 1H, H-6), 13.2 (br s, 1H, COOH) [5] |
FT-IR | 1695 cm⁻¹ (C=O str), 2500-3300 cm⁻¹ (broad OH str), 1560 cm⁻¹ (C=N str), 540 cm⁻¹ (C-Br str) [1] |
UV-Vis | λ_max 230 nm (π→π), 310 nm (n→π) [5] |
Synthetically, it participates in:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: